molecular formula C9H19NO B2862971 Cyclohexanol, 1-[(dimethylamino)methyl]- CAS No. 21095-16-9

Cyclohexanol, 1-[(dimethylamino)methyl]-

Cat. No. B2862971
CAS RN: 21095-16-9
M. Wt: 157.257
InChI Key: CZRCDRZKRJGHGB-UHFFFAOYSA-N
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Description

“Cyclohexanol, 1-[(dimethylamino)methyl]-” is an organic compound that falls under the category of secondary alcohols . It presents as a colorless oil or white crystalline solid at room temperature and has a distinct, camphor-like odor . It is also known as Tramadol .


Synthesis Analysis

Tramadol is synthesized in a Grignard reaction in the presence of an additive resulting in a higher trans:cis ratio of product than is obtained in the absence of the additive . The Grignard reaction between 3 bromoanisole and the appropriate Mannich base in the presence of an amine or ether additive gives the amine product in an improved trans/cis ratio .


Molecular Structure Analysis

The molecule contains a total of 30 atoms. There are 19 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It contains 11 non-Hydrogen bonds, 2 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

Cyclohexanol is a viscous liquid, characterized by its relatively high melting point (25.93°C) and boiling point (161°C) . It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds . This polarity impacts its solubility, making it soluble in common organic solvents such as ethanol, acetone, and diethyl ether but sparingly soluble in water .

Scientific Research Applications

Structural Characterization and Analysis

Cyclohexanol, 1-[(dimethylamino)methyl]-, has been characterized in various studies, revealing its structural features and potential applications in scientific research. Tessler and Goldberg (2004) precisely characterized the compound, highlighting its intramolecular hydrogen-bonded structure and conformational features different from those observed in its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004). This structural analysis is crucial for understanding the compound's chemical behavior and potential applications in synthesis and materials science.

Chemical Synthesis and Optimization

The optimization of synthetic methods for compounds like 2-(dimethylamino)methyl cyclohexanone, an important intermediate in pharmaceutical manufacturing, demonstrates the compound's relevance in drug synthesis. Wang Xiu-lan (2007) applied uniform experiment design to optimize the synthesis conditions for this intermediate, achieving a significant yield improvement. This research underscores the importance of Cyclohexanol, 1-[(dimethylamino)methyl]-, in pharmaceutical synthesis, particularly in optimizing conditions for higher yield and efficiency (Wang, 2007).

Green Chemistry Applications

The compound's role extends to green chemistry, where it has been utilized in studies exploring environmentally friendly synthetic methods. For instance, Jin et al. (2016) highlighted the use of dimethyl carbonate (DMC) chemistry to catalyze reactions involving cyclohexanol, showcasing the compound's versatility in promoting sustainable chemical reactions. This research highlights the broader implications of using Cyclohexanol, 1-[(dimethylamino)methyl]-, in developing sustainable and environmentally friendly chemical processes (Jin et al., 2016).

Analytical Chemistry and Quality Control

In analytical chemistry and quality control, the compound has been a subject of study for developing validated methods to detect impurities in pharmaceuticals. Medvedovici et al. (2004) described a method for determining 2-[(dimethylamino)methyl]cyclohexanone, an impurity in Tramadol, showcasing the compound's relevance in ensuring pharmaceutical purity and safety. This highlights the importance of Cyclohexanol, 1-[(dimethylamino)methyl]-, in pharmaceutical analysis and quality control efforts (Medvedovici et al., 2004).

Safety and Hazards

According to the safety data sheet, it is advised to wash face, hands, and any exposed skin thoroughly after handling. It is also advised not to eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[(dimethylamino)methyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)8-9(11)6-4-3-5-7-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRCDRZKRJGHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21095-16-9
Record name 1-[(dimethylamino)methyl]cyclohexan-1-ol
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